molecular formula C27H42O6 B13729614 1,2,4-Benzenetricarboxylic acid, monodecyl monooctyl ester CAS No. 34870-88-7

1,2,4-Benzenetricarboxylic acid, monodecyl monooctyl ester

Cat. No.: B13729614
CAS No.: 34870-88-7
M. Wt: 462.6 g/mol
InChI Key: YAPOOHVHUYCFQF-UHFFFAOYSA-N
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Description

1,2,4-Benzenetricarboxylic acid, monodecyl monooctyl ester is a chemical compound with the molecular formula C37H62O6. It is also known by its synonyms, Benzene-1,2,4-Tricarboxylic Acid O1,O4-Didecyl O2-Octyl Ester and 1,2,4-Benzenetricarboxylic Acid, Decyl Octyl Ester . This compound is characterized by its unique structure, which includes a benzene ring substituted with three carboxylic acid groups, two of which are esterified with decyl and octyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Benzenetricarboxylic acid, monodecyl monooctyl ester typically involves the esterification of 1,2,4-Benzenetricarboxylic acid with decanol and octanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale distillation or crystallization techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Benzenetricarboxylic acid, monodecyl monooctyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,4-Benzenetricarboxylic acid, monodecyl monooctyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,4-Benzenetricarboxylic acid, monodecyl monooctyl ester involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Benzenetricarboxylic acid, monodecyl monooctyl ester is unique due to its specific esterification pattern, which provides distinct physical and chemical properties. This compound’s unique structure allows it to be used in specialized applications, such as in the synthesis of specific polymers and as a plasticizer in the production of flexible plastics .

Properties

CAS No.

34870-88-7

Molecular Formula

C27H42O6

Molecular Weight

462.6 g/mol

IUPAC Name

3-decoxycarbonyl-4-octoxycarbonylbenzoic acid

InChI

InChI=1S/C27H42O6/c1-3-5-7-9-11-12-14-16-20-33-27(31)24-21-22(25(28)29)17-18-23(24)26(30)32-19-15-13-10-8-6-4-2/h17-18,21H,3-16,19-20H2,1-2H3,(H,28,29)

InChI Key

YAPOOHVHUYCFQF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)C1=C(C=CC(=C1)C(=O)O)C(=O)OCCCCCCCC

Origin of Product

United States

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